

Benchmarking Feigrisolide B's Antiviral Activity Against Known Enterovirus B Inhibitors

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Compound of Interest

Compound Name: *Feigrisolide B*

Cat. No.: *B15622685*

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A Comparative Guide for Researchers and Drug Development Professionals

Feigrisolide B, a natural product isolated from *Streptomyces griseus*, has demonstrated a range of biological activities, including antibacterial, cytotoxic, and antiviral properties. Notably, it has been reported to possess activity against Human Enterovirus B. This guide provides a comparative benchmark of **Feigrisolide B** against established inhibitors of Enterovirus B, offering a valuable resource for researchers engaged in antiviral drug discovery and development. While quantitative antiviral data for **Feigrisolide B** is not publicly available, this document summarizes the known information and contrasts it with the well-documented efficacy of prominent antiviral agents targeting the same viral group.

Comparative Antiviral Activity

The following table summarizes the antiviral activity of **Feigrisolide B** and known inhibitors against various strains of Enterovirus B. It is important to note that specific inhibitory concentrations (IC₅₀/EC₅₀) for **Feigrisolide B** have not been reported in the reviewed scientific literature.

Compound	Virus Target	IC50/EC50 (µM)	Mechanism of Action	Cell Line	Reference
Feigrisolide B	Human Enterovirus B	Not Reported	Not Elucidated	Not Reported	
Pleconaril	Enterovirus (various serotypes)	0.002 - 3.4	Capsid Inhibitor (VP1 hydrophobic pocket binder)	Various	[1]
Coxsackievirus B3 (strain M)	Sensitive (IC50 not specified)	Capsid Inhibitor	Various	[1]	
Echovirus 11	≤0.03 (MIC50)	Capsid Inhibitor	Various	[1][2]	
Rupintrivir (AG7088)	Enterovirus 71	~0.001 (EC50)	3C Protease Inhibitor	RD cells	[3]
Enterovirus 71 3C Protease	2.3 ± 0.5 (IC50)	3C Protease Inhibitor	(Biochemical assay)	[3]	
Human Rhinovirus (HRV)	0.023 (mean EC50)	3C Protease Inhibitor	H1-HeLa, MRC-5	[4]	
Vapendavir	Enterovirus 71 (21 strains)	Efficient inhibition (values not specified)	Capsid Binder	Various	[5]
SG85	Enterovirus 71 (21 strains)	Efficient inhibition (values not specified)	Protease Inhibitor	Various	[5]

Experimental Protocols

The evaluation of antiviral activity against Enterovirus B typically involves cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE), reduction in viral plaque formation, or a decrease in viral yield. Below are detailed methodologies representative of those used to assess the compounds cited in this guide.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral compounds by measuring the protection of host cells from virus-induced death.

- **Cell Preparation:** Host cells permissive to Enterovirus B replication (e.g., HeLa, Vero, or RD cells) are seeded in 96-well microtiter plates at a density that allows for logarithmic growth over the course of the experiment.
- **Compound Preparation:** The test compounds (**Feigrisolide B** and known inhibitors) are serially diluted to various concentrations in cell culture medium.
- **Infection and Treatment:** The cell monolayers are infected with a standardized amount of Enterovirus B. Following a viral adsorption period, the inoculum is removed, and the cells are overlaid with the medium containing the different concentrations of the test compounds.
- **Incubation:** The plates are incubated at 37°C in a humidified CO₂ incubator for a period sufficient to allow for the development of CPE in the untreated, virus-infected control wells (typically 2-4 days).
- **Quantification of Cell Viability:** Cell viability is assessed using a colorimetric method, such as the MTT or MTS assay.^[1] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.
- **Data Analysis:** The 50% effective concentration (EC₅₀), defined as the concentration of the compound that reduces the virus-induced CPE by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, is determined in parallel to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

- **Cell Seeding:** Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.
- **Infection:** Cells are infected with a dilution of Enterovirus B that produces a countable number of plaques.
- **Treatment:** After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound. This semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
- **Incubation and Staining:** Plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- **Data Analysis:** The IC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

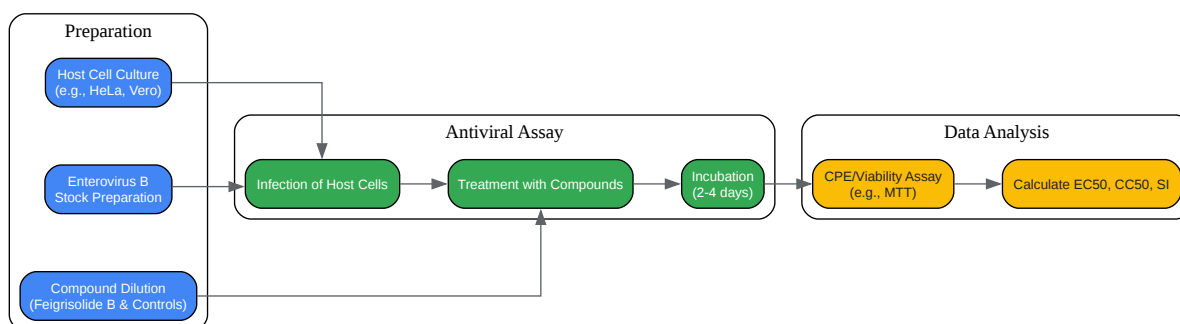
Viral Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

- **Infection and Treatment:** Cell monolayers are infected with Enterovirus B and treated with different concentrations of the test compound as described for the CPE assay.
- **Harvesting:** At the end of the viral replication cycle, the cells and supernatant are harvested.
- **Virus Titer Determination:** The harvested virus is subjected to serial dilutions, which are then used to infect fresh cell monolayers. The viral titer (e.g., as Plaque Forming Units per milliliter, PFU/mL, or 50% Tissue Culture Infectious Dose, TCID₅₀/mL) is determined.
- **Data Analysis:** The IC₅₀ is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.

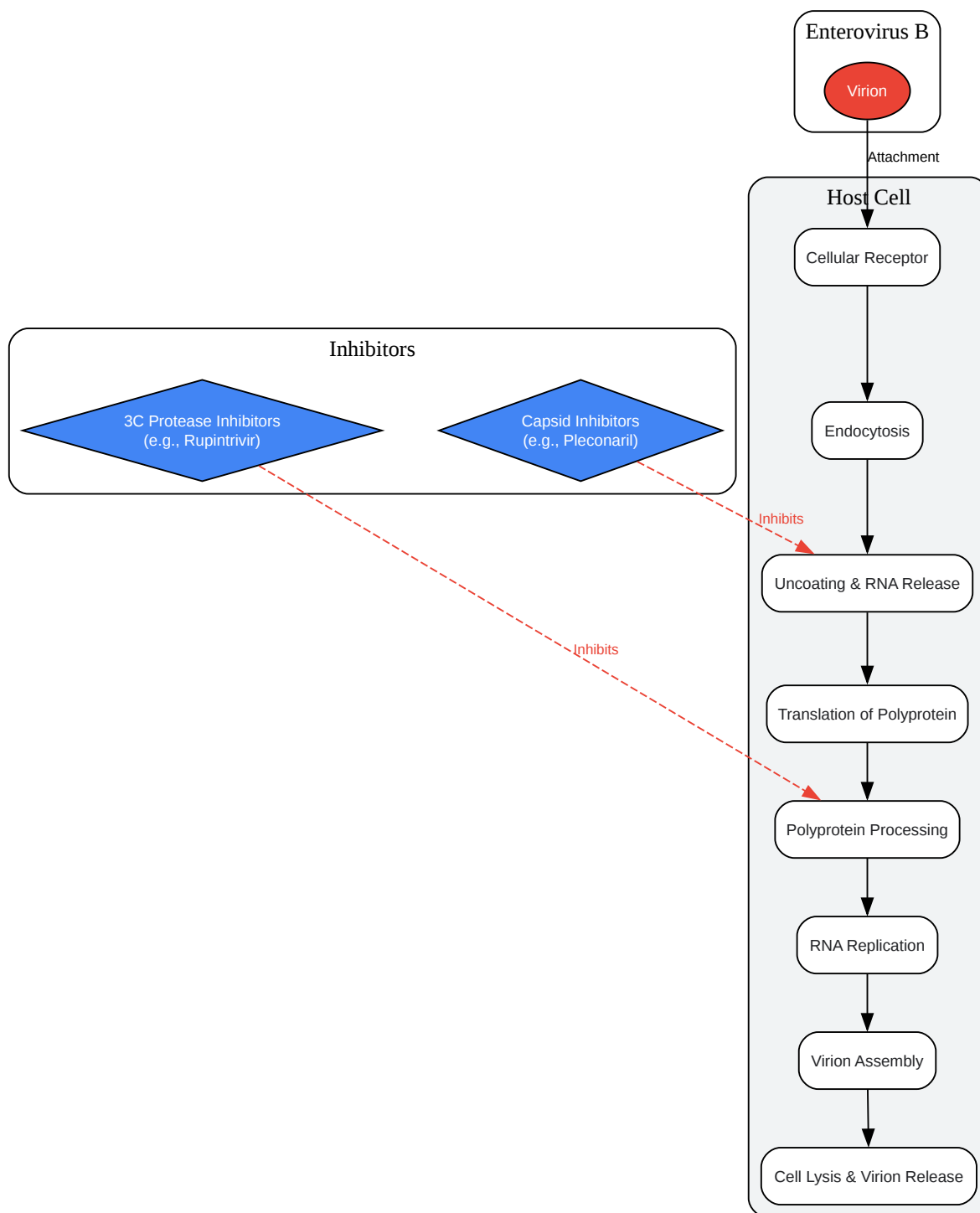
Visualizing Mechanisms and Workflows

To better understand the context of this comparison, the following diagrams illustrate a typical experimental workflow for antiviral testing and the key signaling pathways involved in Enterovirus B replication that are targeted by known inhibitors.



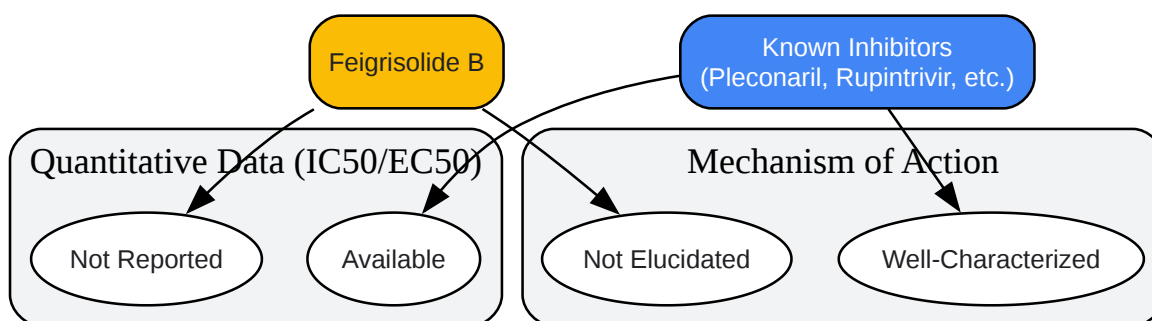
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Experimental workflow for antiviral activity screening.



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Enterovirus B replication cycle and points of inhibition.



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Logical comparison of available data.

Discussion and Future Directions

The emergence of drug-resistant viral strains and the limited number of approved antiviral therapies for many viral infections necessitate the continued search for novel antiviral agents. Natural products, such as **Feigrisolide B**, represent a promising reservoir of chemical diversity for drug discovery. While the antiviral potential of **Feigrisolide B** against Enterovirus B has been identified, a significant knowledge gap remains regarding its potency and mechanism of action.

To fully assess the therapeutic potential of **Feigrisolide B**, further research is required to:

- Determine its IC50/EC50 values against a panel of Enterovirus B serotypes.
- Elucidate its specific molecular target and mechanism of action.
- Evaluate its efficacy and safety in preclinical animal models of Enterovirus B infection.

In contrast, established inhibitors like Pleconaril and Rupintrivir have been extensively studied. Pleconaril, a capsid-binding inhibitor, prevents the uncoating of the viral genome, a crucial early step in the replication cycle.[6] Rupintrivir targets the viral 3C protease, an enzyme essential for processing the viral polyprotein into functional viral proteins.[3] The detailed understanding of these mechanisms provides a clear benchmark for the evaluation of new chemical entities like **Feigrisolide B**.

This guide highlights the current state of knowledge on the anti-enteroviral activity of **Feigrisolide B** in comparison to well-characterized inhibitors. The presented data and experimental frameworks are intended to facilitate further investigation into **Feigrisolide B** and aid in the broader effort to develop effective treatments for Enterovirus B infections.

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